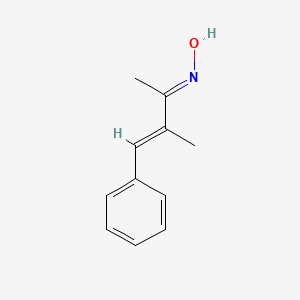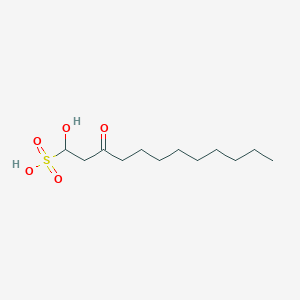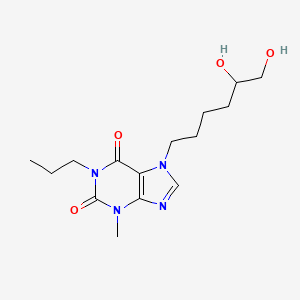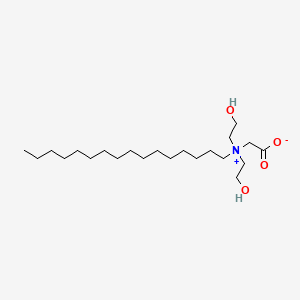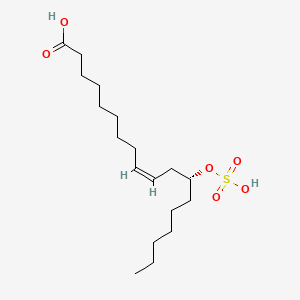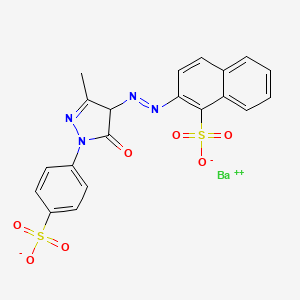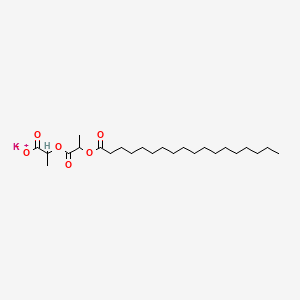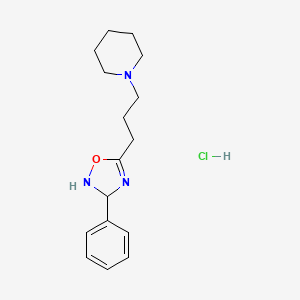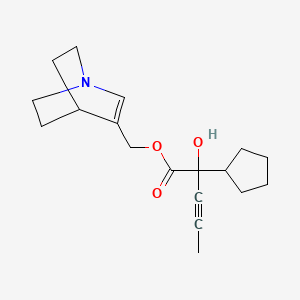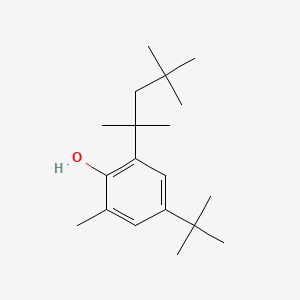
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol, also known as 4-(1,1,3,3-tetramethylbutyl)phenol, is an organic compound with the molecular formula C14H22O. This compound is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. It is commonly used in various industrial applications due to its chemical stability and effectiveness as an antioxidant .
Méthodes De Préparation
The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol typically involves the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required product purity .
Analyse Des Réactions Chimiques
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers by ultraviolet light.
Medicine: Investigated for its potential antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This action is facilitated by the hydroxyl group attached to the aromatic ring, which can easily participate in redox reactions . The molecular targets and pathways involved include various oxidative stress pathways and cellular antioxidant defense mechanisms .
Comparaison Avec Des Composés Similaires
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol is similar to other phenolic compounds such as:
- p-(1,1,3,3-Tetramethylbutyl)calix 6arene : A cyclic compound with similar hydrophobic groups but different structural properties .
Triton X-100: A nonionic surfactant with a similar hydrophobic group but different ethylene oxide chains.
IGEPAL CA-630: Another surfactant with slightly shorter ethylene oxide chains compared to Triton X-100.
The uniqueness of this compound lies in its specific combination of hydrophobic and hydrophilic properties, making it highly effective as an antioxidant and stabilizer in various applications .
Propriétés
Numéro CAS |
71889-15-1 |
|---|---|
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)11-15(16(13)20)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3 |
Clé InChI |
NRWUHKORTFMBBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


